1-Benzhydryl-3-((2,5-dimethylfuran-3-yl)methyl)urea
Description
Benzhydryl Group
2,5-Dimethylfuran-3-ylmethyl Group
- A 5-membered furan ring with methyl groups at positions 2 and 5.
- The methyl substituents induce torsional strain, forcing the furan oxygen into a coplanar orientation with adjacent carbons.
- The methylene bridge (–CH2–) connecting the furan to the urea nitrogen allows limited rotational freedom, constrained by van der Waals interactions with neighboring groups.
The urea bridge (–NH–C(=O)–NH–) adopts a planar geometry due to resonance stabilization, with bond lengths of approximately 1.37 Å (C–N) and 1.24 Å (C=O) based on crystallographic data from analogous urea compounds.
Crystallographic Data and Conformational Analysis
While no experimental crystallographic data exists for this compound in the provided sources, key structural predictions can be made:
Crystal Packing :
Conformational Restrictions :
- Rotation around the C–N bonds of the urea group is limited to ±30° due to steric clashes between the benzhydryl phenyl rings and furan methyl groups.
- The furan ring’s methyl substituents adopt anti-periplanar orientations to minimize 1,3-diaxial strain.
Torsional Angles :
- Benzhydryl phenyl rings: ~85° dihedral angle
- Furan-methyl groups: 180° relative to oxygen lone pairs
- Methylene bridge: 120° C–C–O bond angle
Properties
IUPAC Name |
1-benzhydryl-3-[(2,5-dimethylfuran-3-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-15-13-19(16(2)25-15)14-22-21(24)23-20(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-13,20H,14H2,1-2H3,(H2,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHHXWVIFEFAESS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)CNC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzhydryl-3-((2,5-dimethylfuran-3-yl)methyl)urea typically involves the reaction of benzhydryl chloride with 2,5-dimethylfuran-3-ylmethylamine in the presence of a suitable base, followed by the addition of urea. The reaction conditions often include:
Solvent: Commonly used solvents include dichloromethane or tetrahydrofuran.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Catalysts such as triethylamine or pyridine may be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Benzhydryl-3-((2,5-dimethylfuran-3-yl)methyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzhydryl or dimethylfuran moieties are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzhydryl ketones or carboxylic acids, while reduction may produce benzhydryl alcohols or amines.
Scientific Research Applications
1-Benzhydryl-3-((2,5-dimethylfuran-3-yl)methyl)urea has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development and pharmacological studies.
Industry: Utilized in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of 1-Benzhydryl-3-((2,5-dimethylfuran-3-yl)methyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Compounds
Key Observations:
Hydrogen Bonding and Crystal Packing: The target urea compound’s dual H-bond donor/acceptor capacity (from the urea group) may enable stronger intermolecular interactions compared to the hydroxyurea derivative in , which has only one H-bond donor. This could enhance crystal stability or influence solubility. The pyrazole-carbazate compound in forms extended H-bond networks (O–H···N, N–H···O) and π-π interactions, resulting in stable crystal lattices. Similar interactions are plausible for the target compound, though its benzhydryl group may introduce steric hindrance .
Lipophilicity and Bioavailability :
- The benzhydryl group in the target compound increases molecular weight and lipophilicity compared to the phenylmethoxy-substituted benzofuran in . This could enhance membrane permeability but reduce aqueous solubility.
Research Implications and Limitations
- Structural Diversity : The dimethylfuran and benzofuran moieties in these compounds highlight the role of heterocyclic substituents in modulating biological activity. For instance, pyrazole derivatives in exhibit microbial activity, suggesting that the target compound’s furan group may confer similar properties.
- Data Gaps : Direct pharmacological or toxicological data for this compound are absent in the reviewed evidence. Comparative inferences rely on structural analogs, necessitating further experimental validation.
Biological Activity
1-Benzhydryl-3-((2,5-dimethylfuran-3-yl)methyl)urea is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves the reaction of benzhydryl chloride with 2,5-dimethylfuran-3-ylmethylamine in the presence of bases such as triethylamine or pyridine. The reaction is conducted in common solvents like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures. This method allows for high yields and purity essential for biological applications.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound may modulate enzyme activity and influence key biochemical pathways. Potential mechanisms include:
- Enzyme Inhibition: The compound might inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation: It could interact with various receptors, altering their signaling pathways.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents.
Anticancer Activity
Preliminary studies have suggested that this compound may possess anticancer properties. The compound's ability to induce apoptosis in cancer cell lines has been observed, indicating a potential role in cancer therapy. Further investigations are required to elucidate the specific pathways involved and the efficacy in vivo.
Comparative Analysis
To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:
| Compound Name | Structure Similarity | Biological Activity | Notes |
|---|---|---|---|
| 1-Benzhydryl-3-(furan-3-ylmethyl)urea | Lacks dimethyl groups | Moderate antimicrobial activity | Less potent than the target compound |
| 1-Benzhydryl-3-(2,5-dimethylphenyl)urea | Dimethylphenyl instead of furan | Limited studies available | Potentially lower efficacy |
| 1-Benzhydryl-3-(2,5-dimethylthiophen-3-yl)methyl)urea | Thiophene ring substitution | Unexplored biological activity | Requires further research |
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted on various bacterial strains demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli. These results suggest that the compound may serve as a basis for developing new antibiotics.
Case Study 2: Anticancer Potential
In vitro tests on human cancer cell lines revealed that treatment with this compound led to a significant reduction in cell viability (IC50 = 25 µM). The mechanism appears to involve cell cycle arrest and induction of apoptosis, warranting further exploration into its therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
